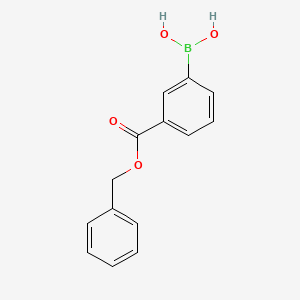

3-Benzyloxycarbonylphenylboronic acid

Descripción general

Descripción

3-Benzyloxycarbonylphenylboronic acid is an organic compound with the molecular formula C14H13BO4 and a molecular weight of 256.06 g/mol . It is a boronic acid derivative, characterized by the presence of a benzyloxycarbonyl group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Benzyloxycarbonylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzyloxycarbonylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.

Oxidation: Phenols and other oxygenated derivatives.

Substitution: Substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Benzyloxycarbonylphenylboronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it valuable for constructing biaryl compounds. The compound's unique structure allows it to form stable complexes with transition metals, facilitating the formation of carbon-carbon bonds.

Key Reactions Involving this compound:

- Suzuki-Miyaura Coupling : This reaction involves coupling an organohalide with a boronic acid in the presence of a palladium catalyst. It is widely used for synthesizing biaryl compounds due to its mild reaction conditions and functional group tolerance.

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides using palladium catalysts, where this compound can act as an aryl source.

Pharmaceutical Development

The compound has shown potential in drug discovery and development due to its ability to form reversible complexes with various biomolecules. Its application extends to:

- Enzyme Inhibition : Studies indicate that phenylboronic acids can inhibit certain enzymes by interacting with their active sites, making them candidates for therapeutic agents.

- Drug Delivery Systems : Functionalized boronic acids can be incorporated into drug delivery systems, enhancing the solubility and bioavailability of pharmaceutical compounds.

Case Study:

In a study examining the synthesis of dibenzo-BODIPYs using this compound, researchers achieved high yields through optimized conditions involving palladium catalysts. The resulting compounds exhibited promising photophysical properties, indicating potential applications in imaging and sensing technologies .

Material Science

This compound is utilized in the development of advanced materials due to its reactivity and ability to form stable networks.

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific functionalities, such as stimuli-responsive materials.

- Sensors : The compound's ability to interact with sugars makes it useful in developing sensors for glucose monitoring, which is crucial for diabetes management.

Analytical Chemistry

In analytical applications, this compound is employed as a reagent for detecting carbohydrates and other polyols through complexation reactions. This property is particularly useful in biochemical assays where precise measurement of sugar levels is required.

Mecanismo De Acción

The mechanism of action of 3-Benzyloxycarbonylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

3-Benzyloxybenzeneboronic acid (C13H13BO3): Similar structure but lacks the carbonyl group.

Phenylboronic acid (C6H5B(OH)2): A simpler boronic acid derivative without the benzyloxycarbonyl group.

4-Methoxyphenylboronic acid (C7H9BO3): Contains a methoxy group instead of a benzyloxycarbonyl group.

Uniqueness: 3-Benzyloxycarbonylphenylboronic acid is unique due to the presence of the benzyloxycarbonyl group, which can influence its reactivity and selectivity in chemical reactions. This functional group can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Benzyloxycarbonylphenylboronic acid is a compound of considerable interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by a boronic acid functional group, allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H13BO4 and features a boronic acid group attached to a phenyl ring that is further substituted with a benzyloxycarbonyl group. This structural configuration is significant for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C14H13BO4 |

| Boronic Acid Group | Present, allows for reversible covalent bonding with diols |

| Benzyloxy Group | Enhances solubility and bioavailability |

| Carbonyl Group | Potentially involved in enzyme interactions |

The boronic acid moiety in this compound is known to interact with enzymes, particularly those involved in carbohydrate metabolism. This interaction can inhibit enzyme activity, which may have implications for diseases such as diabetes. The compound's ability to form reversible covalent bonds enables it to act as an enzyme inhibitor, allowing researchers to modulate enzyme functions in various biological processes.

Enzyme Inhibition Studies

Research indicates that compounds containing boronic acids can inhibit specific enzymes through competitive binding. For instance, studies have shown that this compound can inhibit enzymes like glycosidases, which are crucial in carbohydrate digestion and metabolism.

Protein-Protein Interactions

The compound's functional groups facilitate interactions with proteins, making it useful in studies aimed at understanding protein-protein interactions. This property is vital for elucidating cellular mechanisms and developing novel therapeutic strategies.

Case Studies and Applications

Several studies highlight the potential applications of this compound:

- Diabetes Research : Investigations into the inhibition of glycosidases have shown promise for managing blood sugar levels in diabetic models.

- Cancer Therapy : The compound's ability to target specific enzymes involved in cancer cell metabolism suggests potential utility as an anticancer agent.

- Chemical Biology : As a probe in chemical biology research, it can be employed to study cellular pathways and molecular interactions.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against various glycosidases, with IC50 values indicating effective concentrations for therapeutic applications.

In Vivo Studies

Preliminary in vivo studies have shown that administration of this compound can lead to reduced blood glucose levels in diabetic animal models, suggesting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

(3-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEBLYAGYRLJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378306 | |

| Record name | 3-Benzyloxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-52-4 | |

| Record name | 1-(Phenylmethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.